molecular formula C8H7ClN4 B13321438 2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine

2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine

Cat. No.: B13321438
M. Wt: 194.62 g/mol
InChI Key: OOGUFZAHVNDIRL-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a 4-chlorophenyl group attached to the triazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine typically involves the reaction of 4-chloroaniline with sodium azide and a copper(I) catalyst under mild conditions. The reaction proceeds through a cycloaddition mechanism, forming the triazole ring. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be optimized to minimize the formation of by-products and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring into other functional groups, such as amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to the disruption of essential metabolic pathways. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis . The compound’s anticancer effects are believed to result from its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-1H-1,2,3-triazole: Similar structure but lacks the amine group.

    2-(4-bromophenyl)-2H-1,2,3-triazol-4-amine: Similar structure with a bromine atom instead of chlorine.

    2-(4-methylphenyl)-2H-1,2,3-triazol-4-amine: Similar structure with a methyl group instead of chlorine.

Uniqueness

2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound in various research fields .

Biological Activity

The compound 2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Triazoles are known for their roles as bioactive scaffolds in drug discovery, exhibiting properties such as anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The compound's structure features a triazole ring substituted with a 4-chlorophenyl group, which is crucial for its biological activity. The presence of chlorine enhances the lipophilicity and electron-withdrawing properties of the molecule, potentially influencing its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a study evaluated various triazole compounds against human cancer cell lines and found that those with aryl substitutions exhibited significant antiproliferative effects. Specifically, compounds similar to this compound showed promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and inhibition of angiogenesis .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundHCT116 (Colon Cancer)12.5Apoptosis induction
3-Amino-1,2,4-triazoleMCF7 (Breast Cancer)8.0Inhibition of tubulin polymerization
5-PyridotriazoleA549 (Lung Cancer)15.0Antiangiogenic activity

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have demonstrated that triazole derivatives possess significant antibacterial and antifungal activities. For example, derivatives related to this compound were tested against various strains of bacteria and fungi, showing effective inhibition at low concentrations .

Table 2: Antimicrobial Activity

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus25 µg/mL
Triazole Derivative AEscherichia coli15 µg/mL
Triazole Derivative BCandida albicans20 µg/mL

The biological activity of triazoles is often attributed to their ability to interact with specific enzymes and receptors within cells. For example, the nitrogen atoms in the triazole ring can form hydrogen bonds with active sites on target proteins, enhancing binding affinity and specificity . This mechanism is particularly relevant in anticancer therapies where targeted inhibition can lead to reduced side effects compared to traditional chemotherapeutics.

Case Studies

Several case studies have explored the efficacy of triazole compounds in clinical settings:

  • Case Study on Anticancer Efficacy : A clinical trial involving patients with metastatic breast cancer tested a triazole derivative similar to this compound. The study reported a significant reduction in tumor size in over 60% of participants after a treatment regimen lasting six months .
  • Antimicrobial Resistance : Research focusing on the antimicrobial properties of triazoles indicated that these compounds could overcome resistance mechanisms in bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), providing a potential alternative treatment pathway .

Properties

Molecular Formula

C8H7ClN4

Molecular Weight

194.62 g/mol

IUPAC Name

2-(4-chlorophenyl)triazol-4-amine

InChI

InChI=1S/C8H7ClN4/c9-6-1-3-7(4-2-6)13-11-5-8(10)12-13/h1-5H,(H2,10,12)

InChI Key

OOGUFZAHVNDIRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2N=CC(=N2)N)Cl

Origin of Product

United States

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